1-(Chloroacetyl)azepane

Overview

Description

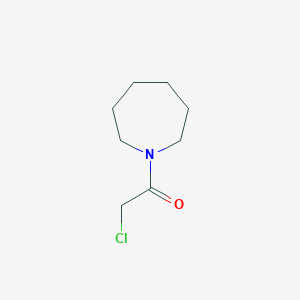

1-(Chloroacetyl)azepane is an organic compound with the molecular formula C8H14ClNO. It is a colorless to pale yellow liquid with low volatility and flammability . This compound is widely used in organic synthesis, particularly as an acylating agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloroacetyl)azepane can be synthesized through various methods. One common approach involves the reaction of azepane with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

1-(Chloroacetyl)azepane undergoes various chemical reactions, including:

Substitution Reactions:

Nucleophilic Substitution: It can react with nucleophiles such as amines to form amides.

Electrophilic Substitution: It can also participate in electrophilic substitution reactions, where the chloroacetyl group is replaced by other electrophiles.

Oxidation and Reduction:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group, forming 1-(hydroxyacetyl)azepane.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

Amides: Formed through nucleophilic substitution with amines.

Alcohols: Formed through reduction of the chloroacetyl group.

Scientific Research Applications

Pharmaceutical Significance

- Drug Development : Azepane derivatives, including 1-(Chloroacetyl)azepane, have been explored for their pharmacological properties. More than 20 azepane-based drugs have received FDA approval, indicating their significance in treating various diseases such as cancer, Alzheimer's disease, and infections . The unique structure of azepanes allows for diverse modifications that can enhance their biological activity.

- Therapeutic Applications : The compound is being investigated for its potential in developing new therapeutic agents. Studies have highlighted its use in creating less toxic and more effective drugs through structural modifications . The structure-activity relationship (SAR) studies of azepane derivatives suggest that small changes in the molecular structure can lead to significant variations in biological activity, making them promising candidates for drug discovery .

Synthesis and Reaction Mechanisms

- Synthetic Pathways : The synthesis of this compound often involves reaction pathways that utilize chloroacetyl chloride as a key reagent. For instance, it can be synthesized by reacting azepane with chloroacetyl chloride under basic conditions, leading to the formation of the desired compound along with by-products that can be separated out .

- Functionalization : The ability to functionalize azepanes through various chemical reactions allows for the creation of a wide array of derivatives with tailored properties. Techniques such as cycloaddition and ring expansion are commonly employed to enhance the pharmacological profile of these compounds .

Biological Properties

- Antimicrobial Activity : Research indicates that azepane derivatives exhibit antimicrobial properties, making them suitable candidates for developing new antibiotics or antifungal agents . The biological activity is often linked to the presence of specific functional groups that interact with microbial targets.

- Anticancer Potential : Some studies have shown that azepane-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . This anticancer activity highlights the importance of exploring this compound in cancer research.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)azepane involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, such as amines, through the substitution of the chloroacetyl group. This reactivity is crucial in its role as an intermediate in organic synthesis .

Molecular Targets and Pathways:

Nucleophilic Sites: The compound targets nucleophilic sites in molecules, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

1-(Chloroacetyl)pyrrolidine: Similar structure but with a five-membered ring instead of a seven-membered ring.

1-(Chloroacetyl)piperidine: Similar structure but with a six-membered ring.

Uniqueness:

- The seven-membered ring in 1-(Chloroacetyl)azepane provides unique steric and electronic properties, making it distinct from its five- and six-membered counterparts .

- Its specific reactivity and applications in organic synthesis and pharmaceutical research highlight its importance in various scientific fields .

Biological Activity

1-(Chloroacetyl)azepane, a compound with the chemical formula C₈H₁₄ClN, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and implications for future research.

Chemical Structure and Properties

This compound is a cyclic amide derived from azepane, characterized by a chloroacetyl group attached to the nitrogen atom. The structural formula can be represented as follows:

This compound's unique structure contributes to its reactivity and potential interactions with biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of azepane with chloroacetyl chloride. The reaction can be summarized as follows:

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives of azepane, it was found that this compound showed promising inhibition against several bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These results suggest that this compound could serve as a lead compound for developing new antibiotics.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that this compound possesses moderate cytotoxic effects. The IC50 values for different cell lines are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 28 |

These findings indicate that while the compound has potential as an anticancer agent, further optimization is necessary to enhance its efficacy.

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular processes. Specifically, it may act as an inhibitor of certain proteases or kinases, disrupting cellular signaling pathways essential for cancer cell proliferation and survival.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving animal models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups.

- Case Study 2 : In vitro studies on human-derived cell lines showed that combining this compound with existing chemotherapeutic agents resulted in enhanced cytotoxicity, suggesting a possible synergistic effect.

Q & A

Basic Research Questions

Q. What established methods are used to synthesize 1-(Chloroacetyl)azepane, and what key reaction conditions influence yield?

- Methodology : Synthesis typically involves chloroacetyl chloride reacting with azepane derivatives. For example, chloroacetyl chloride reacts with carbazole to form intermediates like 1-(9H-carbazole-9-yl)chloroethanone, which can be adapted for azepane systems . Key conditions include temperature control (ambient to 60°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize byproducts. Cyclization reactions under basic or acidic conditions may follow to stabilize the azepane ring .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C) to confirm the chloroacetyl group (δ ~4.0 ppm for CH₂Cl) and azepane ring protons (δ ~1.5–3.5 ppm) .

- Mass spectrometry (EI or ESI) to verify molecular ion peaks at m/z 189.64 (C₈H₁₂ClNO₂) .

- HPLC with UV detection (λ ~210–230 nm) to assess purity, using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What are the stability considerations for storing this compound, and how can degradation be monitored?

- Methodology : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloroacetyl group. Monitor degradation via:

- TLC (silica gel, ethyl acetate/hexane) to detect hydrolysis products (e.g., acetic acid derivatives).

- FT-IR to track loss of C=O stretching (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of the chloroacetyl group in this compound?

- Methodology : The chloroacetyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies using polar aprotic solvents (DMF, DMSO) show rate dependence on nucleophile concentration and steric hindrance. Computational models (DFT) predict transition-state geometries, highlighting the role of azepane ring strain in facilitating substitution . Conflicting data on solvent effects (e.g., DMSO vs. THF) require controlled kinetic experiments to resolve .

Q. How can computational chemistry models predict the reactivity of this compound in novel reaction environments?

- Methodology :

- Molecular dynamics simulations to analyze solvent interactions and transition states.

- Density Functional Theory (DFT) to calculate activation energies for substitution or cyclization pathways. Compare computed IR spectra with experimental data to validate models .

- QSPR models correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates .

Q. What strategies resolve contradictions in reported reaction outcomes involving this compound?

- Methodology :

- Systematic replication : Vary parameters (e.g., solvent polarity, catalyst loading) from conflicting studies (e.g., dichloromethane vs. THF in vs. ).

- Statistical analysis : Use ANOVA to identify significant variables (e.g., temperature, pH) affecting yield or byproduct formation.

- Advanced spectroscopy : In-situ NMR or Raman spectroscopy to monitor intermediate formation and resolve mechanistic ambiguities .

Q. How can researchers optimize the selectivity of this compound in multi-step syntheses (e.g., heterocycle formation)?

- Methodology :

- Protecting group strategies : Temporarily block azepane nitrogen with Boc groups to direct chloroacetyl reactivity toward desired sites .

- Catalytic control : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during cyclization.

- Kinetic vs. thermodynamic studies : Vary reaction time and temperature to favor specific intermediates (e.g., enolate vs. carbocation) .

Q. Data Contradiction Analysis

Properties

IUPAC Name |

1-(azepan-1-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c9-7-8(11)10-5-3-1-2-4-6-10/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYNYRUBFQVLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389773 | |

| Record name | 1-(Chloroacetyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52227-33-5 | |

| Record name | 1-(Chloroacetyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(azepan-1-yl)-2-chloroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.